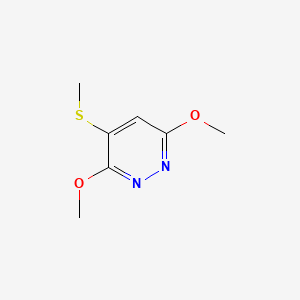
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is a heterocyclic compound that features a unique combination of benzyl, pyrazolyl, and oxazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Oxazepane Ring: The oxazepane ring can be constructed through cyclization reactions involving amino alcohols and epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrazolyl derivatives.
Scientific Research Applications
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: It has been investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound has been used in studies to understand its biological activity and mechanism of action.
Mechanism of Action
The mechanism of action of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Known for its cytotoxic activity against leukemia stem cells.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the development of CDK2 inhibitors for cancer treatment.
Uniqueness
4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is unique due to its combination of benzyl, pyrazolyl, and oxazepane moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-benzyl-2-(1H-pyrazol-5-yl)-1,4-oxazepane |
InChI |
InChI=1S/C15H19N3O/c1-2-5-13(6-3-1)11-18-9-4-10-19-15(12-18)14-7-8-16-17-14/h1-3,5-8,15H,4,9-12H2,(H,16,17) |
InChI Key |
KGVBLGVHUZUQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(OC1)C2=CC=NN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
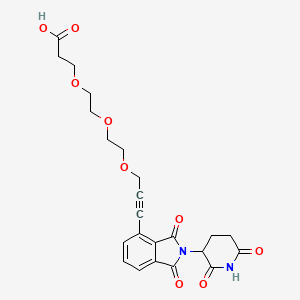
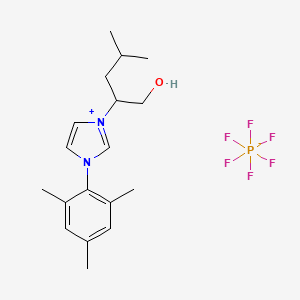
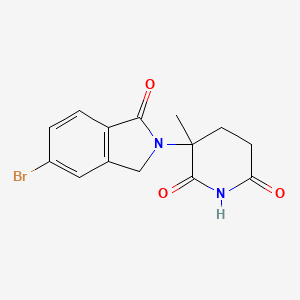
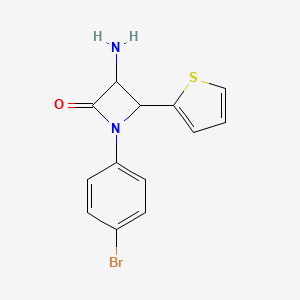
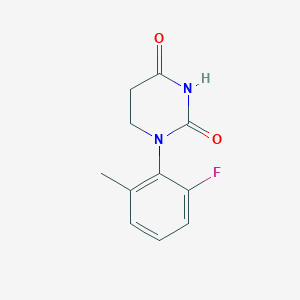

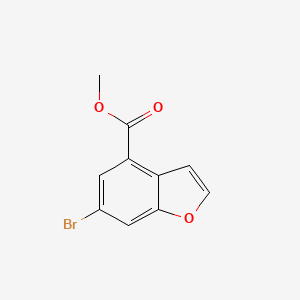
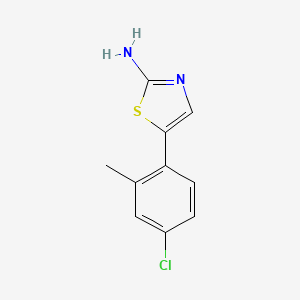
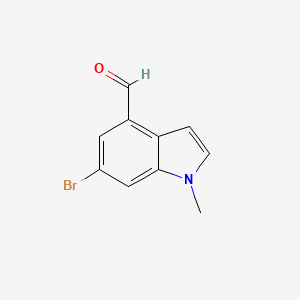
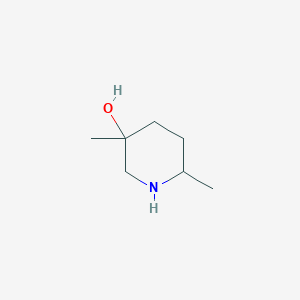
![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
